[3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol, Mixture of diastereomers
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Overview
Description
[3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol, Mixture of diastereomers: is a complex organic compound characterized by the presence of a trifluoromethyl group and an oxabicyclo[2.2.1]heptane ring structure. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The trifluoromethyl group is known for its electronegativity and ability to influence the chemical and physical properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the oxabicyclo[2.2.1]heptane ring structure. One common approach is to start with a suitable bicyclic precursor and introduce the trifluoromethyl group through trifluoromethylation reactions. The reaction conditions often require the use of strong bases or nucleophiles to facilitate the formation of the trifluoromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can help achieve the desired product on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The oxabicyclo[2.2.1]heptane ring can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be used to modify the trifluoromethyl group or other functional groups within the molecule.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the oxabicyclo[2.2.1]heptane ring can yield carboxylic acids or ketones, while reduction of the trifluoromethyl group can produce trifluoromethyl alcohols.
Scientific Research Applications
This compound has several scientific research applications across various fields:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound's unique structure and properties make it a valuable tool for studying biological systems and interactions.
Industry: : The compound's properties can be leveraged in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes. The trifluoromethyl group can enhance the compound's binding affinity and stability, making it a valuable component in medicinal chemistry.
Comparison with Similar Compounds
This compound is unique due to its combination of the trifluoromethyl group and the oxabicyclo[2.2.1]heptane ring structure Similar compounds include other trifluoromethylated bicyclic compounds, which may have different ring structures or functional groups
Properties
CAS No. |
2613384-60-2 |
---|---|
Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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